molecular formula C9H11ClO2S B1324289 m-Chlorophenyl isopropyl sulfone CAS No. 70398-96-8

m-Chlorophenyl isopropyl sulfone

Cat. No. B1324289
CAS RN: 70398-96-8
M. Wt: 218.7 g/mol
InChI Key: IZGZMLDVYITHEE-UHFFFAOYSA-N
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Description

m-Chlorophenyl isopropyl sulfone (CAS Number: 70398-96-8) is a chemical compound with the following properties:



  • Chemical Formula : C~9~H~11~ClO~2~S

  • Molecular Weight : Approximately 214.7 g/mol

  • Physical State : Typically a white to off-white crystalline solid



Synthesis Analysis

The synthesis of m-Chlorophenyl isopropyl sulfone involves the reaction of m-chlorophenol with isopropyl sulfone . The specific synthetic pathway and conditions may vary depending on the desired purity and yield.



Molecular Structure Analysis

The molecular structure of m-Chlorophenyl isopropyl sulfone consists of a chlorophenyl group (m-position) attached to an isopropyl sulfone moiety. The sulfone functional group (-SO~2~-) is central to its structure.




Chemical Reactions Analysis

m-Chlorophenyl isopropyl sulfone can participate in various chemical reactions, including nucleophilic substitutions, oxidation, and reduction. Its reactivity depends on the functional groups present and the reaction conditions.



Physical And Chemical Properties Analysis


  • Melting Point : Varies, but typically around 50-60°C

  • Boiling Point : Not readily available

  • Solubility : Soluble in organic solvents (e.g., acetone, dichloromethane)

  • Stability : Stable under normal conditions


Scientific Research Applications

  • Crystal and Molecular Structure Analysis :

    • Sulfones, including derivatives like methyl-(4-chlorophenyl)sulfone, have been studied for their crystal and molecular structures using X-ray diffraction. This research provides insights into the molecular interactions and structural properties of these compounds (Adamovich et al., 2017).
  • Drug Metabolism Studies :

    • Compounds related to m-Chlorophenyl isopropyl sulfone, such as 3,5-dichlorophenyl methyl sulfone, have been studied in rats for their effects on drug-metabolizing enzymes in the liver. These studies contribute to understanding the metabolic pathways and enzymatic activities influenced by sulfones (Kimura et al., 1983).
  • Chromatographic Separation Techniques :

    • Sulfones, including chlorophenyl sulfones, have been separated using gas chromatography. This research is valuable for analytical chemistry, particularly in the separation and identification of various sulfones (Cates & Meloan, 1963).
  • Electron Transport in Polymers :

    • Studies have been conducted on poly(azomethine sulfone)s, prepared using bis(4-chlorophenyl)sulfone, to understand their electronic transport mechanisms. Such research is significant in the development of semiconducting materials and electronic devices (Rusu et al., 2007).
  • Synthetic Organic Chemistry Applications :

    • Research has been done on the synthesis of various chlorophenyl sulfones, including their use as intermediates in organic synthesis. This includes studies on the reactivity and selectivity of sulfones in chemical reactions, which is crucial for developing new synthetic methodologies (McWilliams et al., 2003; Kojima et al., 2020).
  • Material Science and Fuel Cell Technology :

    • S
    ulfonated polymers, including those derived from chlorophenyl sulfones, are being researched for their potential in fuel cell applications. Studies focus on understanding the properties of these materials, such as their ion exchange capacity and proton conductivity, which are critical for their performance in fuel cell technologies .
  • Photocatalysis and Environmental Applications :
    • Sulfonated microporous organic polymers have been studied for their ability to fixate molecular photocatalysts. This research has implications for environmental applications, such as the decomposition of pollutants like 4-chlorophenol under light irradiation (Park et al., 2015).

Safety And Hazards


  • Toxicity : Limited information available; handle with care.

  • Hazardous Reactions : Avoid contact with strong oxidizing agents.

  • Safety Precautions : Use appropriate protective equipment (gloves, goggles) when handling.


Future Directions

Research on m-Chlorophenyl isopropyl sulfone should focus on:



  • Biological Activity : Investigate potential applications in medicine or agriculture.

  • Synthetic Methods : Develop efficient and scalable synthetic routes.

  • Environmental Impact : Assess its environmental fate and toxicity.


properties

IUPAC Name

1-chloro-3-propan-2-ylsulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO2S/c1-7(2)13(11,12)9-5-3-4-8(10)6-9/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZGZMLDVYITHEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

m-Chlorophenyl isopropyl sulfone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
P Cogolli, F Maiolo, L Testaferri, M Tingoli… - The Journal of organic …, 1979 - ACS Publications
… , 20607-43-6; EtSNa, 811-51-8; MeSNa, 5188-07-8; Me3CSNa, 29364-29-2; PhSNa, 930-69-8; o-chlorophenyl isopropyl sulfone, 70398-95-7; m-chlorophenyl isopropyl sulfone,70398-…
Number of citations: 121 pubs.acs.org

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